Lipoxygenase vs. Kinase Inhibitor Phenotype Driven by N-6 Substituent Identity
The SRI International patent family (US20130345214A1, EP2694057A1) explicitly claims that preferred bisindole compounds for lipoxygenase inhibition 'are not kinase inhibitors' [1]. This compound, bearing an N-6 ethyl carbonate group, falls within the claimed genus of lipoxygenase-selective bisindoles. In contrast, the closely related 5,7-dihydroindolo[2,3-b]carbazole derivative SR13668 (CAS 637774-61-9), which carries a 6-methoxy substitution and 2,10-dicarbethoxy ester groups, is a well-characterized Akt kinase inhibitor with documented Akt inhibition activity and antitumor efficacy in vivo [2]. This represents a functional phenotype switch driven by substitution pattern: N-6 ethyl carbonate → lipoxygenase inhibition; 6-methoxy + 2,10-dicarbethoxy → Akt kinase inhibition.
| Evidence Dimension | Primary pharmacological target (functional phenotype) |
|---|---|
| Target Compound Data | Lipoxygenase inhibition (5-LO, 12-LO, and/or 15-LO); not a kinase inhibitor per patent specification |
| Comparator Or Baseline | SR13668: Akt kinase inhibitor (IC₅₀ ~0.3–1 μM in cellular Akt activation assays); antitumor activity in xenograft models |
| Quantified Difference | Qualitative target switch: lipoxygenase (this compound) vs. serine/threonine kinase Akt (SR13668). No numerical cross-screening data available. |
| Conditions | This compound: lipoxygenase enzyme assays and cellular assays per patent disclosure. SR13668: cell-free Akt kinase assays and cellular p-Akt inhibition in cancer cell lines. |
Why This Matters
Procurement for lipoxygenase-targeted projects must exclude kinase-inhibitory indolocarbazoles; this compound's N-6 ethyl carbonate substitution is the key structural discriminant.
- [1] Jong, L. Lipoxygenase Inhibitors. U.S. Patent Application US20130345214A1, claim 1 and paragraph [0025]. View Source
- [2] Kapetanovic, I. M.; et al. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys. Cancer Chemother. Pharmacol. 2010, 65 (4), 797–805. View Source
